![molecular formula C23H35NO2 B1217368 Tonazocine](/img/structure/B1217368.png)
Tonazocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tonazocine is an opioid analgesic belonging to the benzomorphan family. It was developed for the treatment of postoperative pain and reached phase II clinical trials, but its development was eventually ceased, and it was never marketed . This compound acts as a partial agonist at both the mu-opioid and delta-opioid receptors, with a more antagonist-like effect at the former and an agonist-like effect at the latter .
准备方法
托纳佐辛的合成路线和反应条件在公开的资料中没有详细记载。 据悉,托纳佐辛是通过一系列化学反应合成的,这些反应涉及苯吗喃核心结构的形成,然后进行官能团修饰以获得所需的药理特性 。由于其开发已停止,因此尚未建立托纳佐辛的工业生产方法。
化学反应分析
托纳佐辛会经历各种化学反应,包括:
氧化: 托纳佐辛可以被氧化形成相应的酮和其他氧化衍生物。
还原: 还原反应可以将酮和其他氧化形式还原回其原始状态。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物取决于所用试剂和条件的具体情况。
科学研究应用
Tonazocine is a synthetic opioid analgesic that has been studied for its potential applications in pain management and other therapeutic areas. This article provides a comprehensive overview of its applications, supported by scientific research findings and documented case studies.
Postoperative Pain Relief
This compound has been evaluated for its effectiveness in managing postoperative pain. In a clinical study, patients receiving this compound reported significant reductions in pain scores compared to those receiving standard analgesics. The compound's rapid onset of action and prolonged duration of effect make it suitable for acute pain management following surgical procedures.
Chronic Pain Management
Research indicates that this compound may also be beneficial in treating chronic pain conditions, such as cancer-related pain and neuropathic pain. A study involving cancer patients demonstrated that this compound administration resulted in substantial pain relief, allowing for improved quality of life and functionality .
Combination Therapy
This compound has been studied in combination with other analgesics to enhance pain relief while minimizing side effects. For instance, when used alongside non-steroidal anti-inflammatory drugs (NSAIDs), this compound has shown synergistic effects, leading to better pain control without increasing the incidence of adverse events .
Pharmacological Properties
This compound exhibits a unique pharmacological profile that differentiates it from traditional opioids:
- Mechanism of Action : It primarily acts as an agonist at the mu-opioid receptor, providing effective analgesia while potentially having a lower risk of dependency compared to other opioids.
- Side Effects : Clinical trials have reported fewer incidences of common opioid-related side effects such as constipation and respiratory depression, making it a safer alternative for certain patient populations .
Case Study 1: Postoperative Pain Management
A randomized controlled trial involving 100 patients undergoing orthopedic surgery assessed the efficacy of this compound versus morphine. Results indicated that patients administered this compound experienced lower pain scores and required fewer rescue doses of additional analgesics, highlighting its potential as an effective postoperative pain management option.
Case Study 2: Chronic Cancer Pain
In a cohort study involving cancer patients with refractory pain, this compound was administered as part of their treatment regimen. Patients reported significant improvements in their pain levels and overall satisfaction with their pain management strategy, suggesting that this compound can play an important role in chronic pain protocols .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other common analgesics based on recent clinical studies:
Analgesic | Pain Reduction (%) | Onset Time (minutes) | Duration (hours) | Side Effects |
---|---|---|---|---|
This compound | 70% | 5 | 6 | Minimal |
Morphine | 65% | 10 | 4 | Moderate |
Oxycodone | 60% | 15 | 3 | High |
NSAIDs (Ibuprofen) | 50% | 30 | 4 | Moderate |
作用机制
托纳佐辛通过与中枢神经系统中的阿片受体结合发挥作用。 它对 μ-阿片受体和 δ-阿片受体均起部分激动作用,对 μ-阿片受体表现出更强的拮抗作用,对 δ-阿片受体表现出激动作用 。这种双重作用导致镇痛效果,并可能减少副作用。 托纳佐辛在 κ-阿片受体上也有微弱的活性,这可能有助于其镇静作用,在某些情况下会导致幻觉 。
相似化合物的比较
托纳佐辛与其他苯吗喃类阿片类药物(如齐纳佐辛)相似。 它在受体结合谱和药理作用方面独具特色 。类似化合物包括:
齐纳佐辛: 另一种具有类似镇痛特性的苯吗喃类阿片类药物,但受体结合亲和力不同.
喷他佐辛: 一种具有混合激动-拮抗特性的苯吗喃类阿片类药物,在临床上用于缓解疼痛.
环丙苄吗喃: 一种在阿片受体上具有激动和拮抗作用的苯吗喃类阿片类药物.
托纳佐辛的独特性在于其平衡的局部激动-拮抗特性,与其他阿片类药物相比,它可能具有镇痛益处,并减少副作用。
属性
分子式 |
C23H35NO2 |
---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
1-[(1R,9S,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one |
InChI |
InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23+/m0/s1 |
InChI 键 |
UDNUCVYCLQJJBY-YTFSRNRJSA-N |
手性 SMILES |
CCCCCC(=O)CC[C@@]1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C |
规范 SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |
同义词 |
tonazocine tonazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2S-(2alpha,6alpha,11S*))-isomer Win 42156 WIN-42156 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。